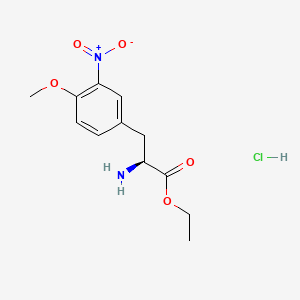
DL-Tyrosine, O-methyl-3-nitro-, ethyl ester, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-Tyrosine, O-methyl-3-nitro-, ethyl ester, monohydrochloride is a synthetic derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-Tyrosine, O-methyl-3-nitro-, ethyl ester, monohydrochloride typically involves the esterification of DL-tyrosine with ethanol in the presence of an acid catalyst, followed by nitration and subsequent conversion to the hydrochloride salt. The reaction conditions often include:
Esterification: DL-tyrosine is reacted with ethanol and an acid catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures.
Nitration: The esterified product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.
化学反应分析
Types of Reactions
DL-Tyrosine, O-methyl-3-nitro-, ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Conversion to carboxylic acids.
Substitution: Formation of halogenated derivatives.
科学研究应用
DL-Tyrosine, O-methyl-3-nitro-, ethyl ester, monohydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for tyrosine.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of DL-Tyrosine, O-methyl-3-nitro-, ethyl ester, monohydrochloride involves its conversion to active metabolites in the body. The ester group is hydrolyzed to release DL-tyrosine, which can then participate in various metabolic pathways. The nitro group may also undergo reduction to form amino derivatives, which can interact with specific molecular targets and pathways.
相似化合物的比较
Similar Compounds
L-Tyrosine Methyl Ester: Similar in structure but with a methyl ester group instead of an ethyl ester group.
DL-Tyrosine Ethyl Ester: Lacks the nitro group, making it less reactive in certain chemical reactions.
L-Tyrosine Nitrate: Contains a nitrate group instead of a nitro group, leading to different chemical properties.
Uniqueness
DL-Tyrosine, O-methyl-3-nitro-, ethyl ester, monohydrochloride is unique due to the presence of both the nitro group and the ethyl ester group, which confer distinct chemical reactivity and potential applications. Its ability to act as a prodrug for tyrosine and its involvement in various metabolic pathways make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
116366-24-6 |
|---|---|
分子式 |
C12H17ClN2O5 |
分子量 |
304.72 g/mol |
IUPAC 名称 |
ethyl (2S)-2-amino-3-(4-methoxy-3-nitrophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H16N2O5.ClH/c1-3-19-12(15)9(13)6-8-4-5-11(18-2)10(7-8)14(16)17;/h4-5,7,9H,3,6,13H2,1-2H3;1H/t9-;/m0./s1 |
InChI 键 |
JLCJRMSUQYUAJR-FVGYRXGTSA-N |
手性 SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C=C1)OC)[N+](=O)[O-])N.Cl |
规范 SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)OC)[N+](=O)[O-])N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


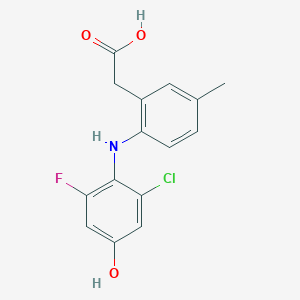
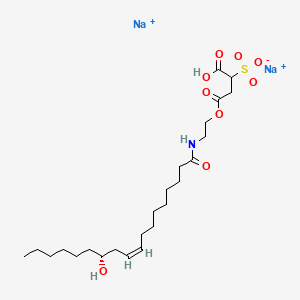
![methyl 8-(bromomethyl)-2-methyl-4-(pyrrolidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12762520.png)
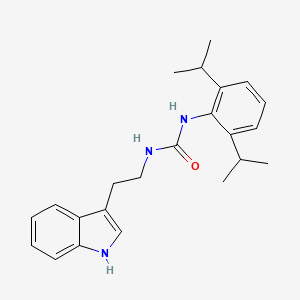
![(E)-but-2-enedioic acid;4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12762522.png)


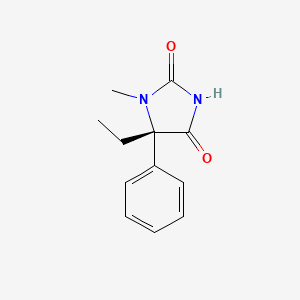
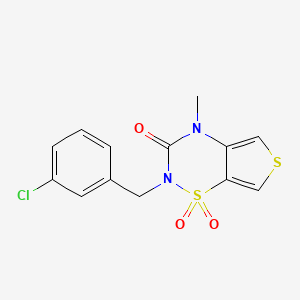
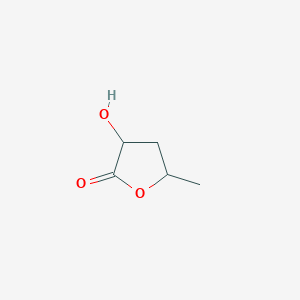



![ethyl 14-methyl-16-oxo-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12762579.png)
